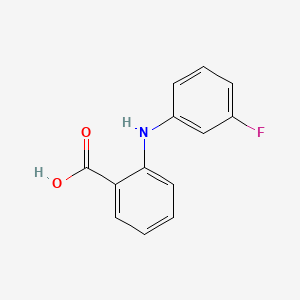

N-(3-Fluorophenyl)anthranilic acid

Übersicht

Beschreibung

N-(3-Fluorophenyl)anthranilic acid: is a chemical compound with the molecular formula C13H10FNO2. It is an anthranilic acid derivative where a fluorine atom is attached to the phenyl group. This compound appears as a white crystalline powder and is soluble in organic solvents such as ethanol and acetone, but has limited solubility in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hofmann Rearrangement: One of the methods to synthesize anthranilic acid derivatives, including N-(3-Fluorophenyl)anthranilic acid, is through the Hofmann rearrangement of phthalimides. This reaction involves the formation of an isocyanate intermediate and typically requires harsh conditions such as bromine and sodium hydroxide.

Metal Complexation: Anthranilic acid can form complexes with various metals, which can be synthesized by reacting anthranilic acid with metal salts in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(3-Fluorophenyl)anthranilic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions, where the fluorine atom or other substituents on the phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-Fluorophenyl)anthranilic acid is being investigated for its potential as a therapeutic agent. Its derivatives have shown promise in various biological activities:

- FUBP1 Inhibition : Recent studies have identified anthranilic acid derivatives, including this compound, as inhibitors of the far upstream binding protein 1 (FUBP1). This protein is implicated in cancer cell proliferation. The compound was found to decrease c-Myc expression while increasing p21 levels, indicating potential for use in cancer therapies targeting polyamine metabolism and cell growth regulation .

- Synthesis of Peptidomimetics : Research has shown that anthranilic acid derivatives can be utilized to create peptidomimetics with biological activity. These compounds exhibit effective interactions with biological targets, suggesting their utility in drug development .

Agricultural Applications

Substituted anthranilic acids are valuable intermediates in the synthesis of agricultural chemicals:

- Intermediates for Pesticides : this compound can serve as a precursor for the synthesis of agrochemicals. Its derivatives are often utilized in the development of herbicides and insecticides due to their efficacy and specificity .

Data Table: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | FUBP1 inhibition in cancer therapy | |

| Medicinal Chemistry | Synthesis of peptidomimetics | |

| Agricultural Chemistry | Intermediates for pesticide synthesis |

Case Study 1: FUBP1 Inhibitors

A study conducted by researchers at Sanford Burnham Prebys Medical Discovery Institute explored the role of anthranilic acid derivatives as FUBP1 inhibitors. The study reported that this compound significantly inhibited FUBP1-FUSE interactions, leading to decreased proliferation of pancreatic cancer cells in vitro. This highlights the compound's potential as a therapeutic agent against specific cancers .

Case Study 2: Agricultural Chemical Development

In a patent application, the synthesis processes for various substituted anthranilic acids were detailed, showcasing their utility as intermediates in agricultural chemical production. The methods described emphasize the versatility of this compound in creating effective herbicides and insecticides that target specific pests while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of N-(3-Fluorophenyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For instance, anthranilic acid derivatives are known to inhibit enzymes such as L-amino-acid oxidase and D-amino-acid oxidase, which play roles in various metabolic processes . The exact molecular targets and pathways for this compound are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Anthranilic Acid: The parent compound, which lacks the fluorine substitution.

N-(4-Fluorophenyl)anthranilic Acid: A similar compound with the fluorine atom at the para position on the phenyl ring.

N-(2-Fluorophenyl)anthranilic Acid: Another derivative with the fluorine atom at the ortho position.

Uniqueness: N-(3-Fluorophenyl)anthranilic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Biologische Aktivität

N-(3-Fluorophenyl)anthranilic acid is a derivative of anthranilic acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₃H₁₀FNO₂. The presence of the fluorine atom at the para position of the phenyl ring enhances its lipophilicity and may influence its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets. Anthranilic acid derivatives are known to inhibit enzymes such as L-amino-acid oxidase and D-amino-acid oxidase, which are crucial in various metabolic processes. Additionally, these compounds have been shown to interfere with cellular pathways that regulate growth and apoptosis in cancer cells .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of anthranilic acid can inhibit the growth of various cancer cell lines, including A549 (lung carcinoma), Jurkat (T lymphocyte), and HepG2 (liver carcinoma). For instance, one study reported IC₅₀ values of 1.42 µM for A549 cells, indicating potent anticancer properties .

- Anti-inflammatory Effects : Novel hybrids derived from anthranilic acid have shown promising anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed significant inhibition against E. coli and S. aureus .

Case Studies

- Pancreatic Cancer Study : A study identified anthranilic acid derivatives as adjunct agents to DFMO (difluoromethylornithine), demonstrating reduced growth in pancreatic cancer cells. The lead compound inhibited FUBP1–FUSE interactions, decreased c-Myc expression, and increased p21 expression in a dose-dependent manner .

- Structure-Activity Relationship (SAR) : Research on various anthranilic acid derivatives has led to insights into their structure-activity relationships. Modifications such as the addition of polar groups have improved aqueous solubility while maintaining antiparasitic activity .

- Cytotoxicity Studies : In vitro cytotoxicity studies showed that certain metal complexes of anthranilic acid derivatives exhibited moderate to strong cytotoxic effects against cancer cell lines, emphasizing the importance of metal coordination in enhancing biological activity .

Table 1: Biological Activity Data of this compound Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-Fluorophenyl)AA | A549 | 1.42 | Apoptosis induction |

| N-(3-Fluorophenyl)AA | Jurkat | 1.22 | Cell cycle arrest |

| N-(3-Fluorophenyl)AA | HepG2 | 7.09 | Inhibition of growth signaling pathways |

| Metal Complex | A549 | 1.369 | Cytotoxicity via metal coordination |

Q & A

Q. What are the common synthetic routes for preparing N-(3-Fluorophenyl)anthranilic acid and its derivatives?

Basic

this compound derivatives are typically synthesized via copper-catalyzed cross-coupling of 2-chlorobenzoic acids with substituted anilines, ensuring regioselectivity and high yields (up to 99%) without requiring acid protection . Another approach involves Fischer indolisation of N-(α-ketoacyl)anthranilic acids, which is effective for generating indole-containing derivatives under reflux conditions with catalysts like Bi(NO₃)₃·5H₂O or acetic acid .

Q. How is the structure of this compound derivatives verified in synthetic chemistry?

Basic

Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N), X-ray crystallography , and IR spectroscopy . For example, X-ray diffraction and DFT calculations (B3LYP/6-31G(d)) validate molecular geometry and vibrational spectra . HMBC and HSQC NMR experiments are critical for resolving aromatic substituent patterns .

Q. What strategies are effective in optimizing reaction yields for Fischer indolisation of N-(α-ketoacyl)anthranilic acids?

Advanced

Optimal yields (up to 95%) are achieved by:

- Using acetic acid as both solvent and catalyst, avoiding additives.

- Avoiding hydrolytic conditions (e.g., aqueous HCl/H₂SO₄) that degrade amide bonds to anthranilic acid .

- Screening Lewis acids like Bi(NO₃)₃·5H₂O in acetonitrile for faster kinetics .

Q. How do structural modifications at the phenyl ring influence the biological activity of this compound?

Advanced

The position of fluorine significantly impacts activity. For Ca²⁺-activated Cl⁻ channel blockers:

- N-(4-Fluorophenyl) derivatives show higher potency (IC₅₀ = 6.0 μM) than N-(3-Fluorophenyl) (IC₅₀ = 35.4 μM), likely due to electronic effects and steric interactions .

- Substitution patterns alter pharmacokinetics; trifluoromethyl groups (e.g., flufenamic acid) enhance anti-inflammatory effects .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Basic

- LC-MS/MS : For metabolite profiling and purity assessment (e.g., HMDB0060006 uses TMS-derivatized LC-MS) .

- X-ray crystallography : Resolves supramolecular architectures (e.g., trans-syn vs. trans-anti dimers) .

- Vibrational spectroscopy : IR and DFT-calculated spectra validate functional groups .

Q. How can researchers resolve contradictions in biological activity data between structurally similar anthranilic acid derivatives?

Advanced

- Conduct structure-activity relationship (SAR) studies focusing on substituent electronic effects (e.g., nitro vs. fluoro groups) .

- Compare assay conditions (e.g., oocyte vs. cell-based models) that may alter IC₅₀ values .

- Use molecular docking to predict binding interactions with target proteins .

Q. What are the known biological activities of this compound in preclinical models?

Basic

- Anti-inflammatory : Derivatives like 3,4-DAA reverse paralysis in murine autoimmune encephalomyelitis by modulating tryptophan catabolism .

- Ion channel modulation : Blocks Ca²⁺-activated Cl⁻ channels (IC₅₀ = 35.4 μM) .

- Analgesic : Anthranilic acid derivatives inhibit cyclooxygenase (COX) pathways, akin to mefenamic acid .

Q. What role do computational methods play in predicting the molecular geometry and vibrational spectra of anthranilic acid derivatives?

Advanced

- DFT calculations (B3LYP/6-31G(d)) accurately predict bond lengths, angles, and vibrational frequencies, correlating with experimental X-ray and IR data .

- Molecular dynamics simulations model solvent effects on conformational stability, aiding in drug design .

Q. How can copper-catalyzed amination be applied to synthesize N-aryl anthranilic acid derivatives with high regioselectivity?

Basic

- React 2-chlorobenzoic acid with 3-fluoroaniline using Cu catalysts (e.g., CuI/1,10-phenanthroline) in DMSO at 110°C.

- Achieve >90% regioselectivity for ortho-substituted products, confirmed by X-ray crystallography .

Q. What are the challenges in scaling up the synthesis of this compound derivatives for in vivo studies?

Advanced

- Catalyst efficiency : Optimize Cu catalyst loading to minimize cost and byproducts .

- Purification : Use recrystallization (e.g., ethanol/water) or flash chromatography to isolate polar derivatives .

- Stability : Protect acid groups during storage to prevent hydrolysis .

Eigenschaften

IUPAC Name |

2-(3-fluoroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZIDPAMLUKNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968819 | |

| Record name | 2-(3-Fluoroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-59-1 | |

| Record name | 2-[(3-Fluorophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(m-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Fluoroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54-59-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.